molecular formula C11H22O B1268035 Allyl n-octyl ether CAS No. 3295-97-4

Allyl n-octyl ether

Cat. No.: B1268035
CAS No.: 3295-97-4
M. Wt: 170.29 g/mol
InChI Key: IELYMBBIHQDONA-UHFFFAOYSA-N
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Description

Allyl n-octyl ether is a useful research compound. Its molecular formula is C11H22O and its molecular weight is 170.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalysis

  • Allyl n-octyl ether can be synthesized via allylation of alcohols and carboxylic acids using Ir(cod)2BF4- complex as a catalyst. This method offers a facile route for producing allyl alkyl ethers, including allyl octyl ether, in quantitative yield (Nakagawa, Hirabayashi, Sakaguchi, & Ishii, 2004).
  • The transition metal-catalyzed allylic substitution of unactivated allylic substrates like allylic ethers is gaining attention for efficient and environmentally benign procedures in the formation of C-C, C-N, and C-O bonds, important in various biological compounds (Butt & Zhang, 2015).

Organic Synthesis and Green Chemistry

  • Allyl phenyl ether and its derivatives, similar in chemistry to this compound, are integral in organic synthesis. Techniques like the Williamson ether synthesis and Claisen rearrangement are used in their preparation, offering insights into complex reactions and structure determination (Sanford, Lis, & McPherson, 2009).
  • Research on thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl)-aryl ethers, including this compound, highlights green chemistry approaches using non-toxic solvents and solid catalysts for efficient preparation of biologically relevant compounds (Silgado-Gómez & Kouznetsov, 2017).

Industrial Applications

  • In the context of greener, productive methods, allyl ethers with free hydroxyl groups have been studied for their potential in environmentally friendly industrial applications. Techniques for their selective and high-yield synthesis, like the PTC method and non-catalytic solvent-free conditions, have been optimized, indicating their industrial applicability (Urbala, 2021).

Pharmaceutical and Natural Product Synthesis

  • Allyl ethers like this compound serve as valuable building blocks in synthesizing biologically active natural compounds and pharmaceuticals. Methods like diastereoselective allylation reactions of carbonyl compounds are crucial for producing chiral secondary and tertiary homoallylic alcohols or ethers (Tietze, Kinzel, & Brazel, 2009).

Polymer Science

  • In polymer science, allyl ether-functional polycarbonates have been synthesized for use in non-polyether polymer electrolytes. The UV-crosslinking of allyl side groups in these polymers results in mechanically stable electrolytes with improved molecular flexibility and higher ionic conductivity. This indicates potential applications in solid-state lithium batteries (Mindemark, Imholt, Montero, & Brandell, 2016).

Safety and Hazards

Allyl n-octyl ether is classified as a flammable liquid and vapor. It is harmful if swallowed or inhaled, and it is toxic in contact with skin . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

1-prop-2-enoxyoctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-3-5-6-7-8-9-11-12-10-4-2/h4H,2-3,5-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELYMBBIHQDONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334405
Record name Allyl octyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3295-97-4
Record name Allyl octyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl n-Octyl Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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